4-Carboxypyridinium dichromate

Description

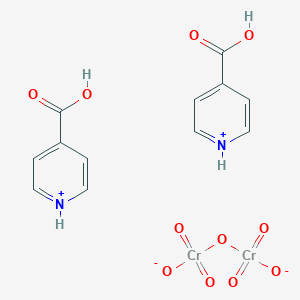

4-Carboxypyridinium dichromate (INDC), also referred to as isonicotinium dichromate, is a chromium(VI)-based oxidizing agent first synthesized by López et al. in 1985 . Derived from isonicotinic acid (4-pyridinecarboxylic acid), it features a pyridinium cation paired with a dichromate anion. Its molecular formula is C₁₂H₁₂Cr₂N₂O₁₁ (CAS 104316-83-8) .

Properties

IUPAC Name |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDYXKGKDSICMQ-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cr2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583516 | |

| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104316-83-8 | |

| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

-

Reactants :

-

4-Carboxypyridine (or its protonated form)

-

Chromium trioxide (CrO₃) or dichromic acid (H₂Cr₂O₇)

-

-

Solvent : Water or aqueous acidic medium

-

Temperature : 0–5°C (ice-bath conditions)

-

Key Steps :

-

Dissolution of chromium trioxide in water to form dichromic acid.

-

Gradual addition of 4-carboxypyridine to the acidic chromium solution.

-

Precipitation of the product via cooling and solvent removal.

-

Stepwise Preparation Protocol

Materials and Equipment

| Component | Specification |

|---|---|

| 4-Carboxypyridine | ≥98% purity, anhydrous |

| Chromium trioxide | ACS grade, crystalline |

| Deionized water | Distilled, oxygen-free |

| Acetone | HPLC grade, chilled to -20°C |

| Ice bath | Maintained at 0–5°C |

| Glassware | Acid-resistant, borosilicate |

Synthesis Procedure

-

Preparation of Dichromic Acid Solution :

-

Dissolve 10.0 g (0.10 mol) of chromium trioxide in 30 mL of deionized water with stirring.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition of 4-Carboxypyridine :

-

Slowly add 12.2 g (0.10 mol) of 4-carboxypyridine to the chilled CrO₃ solution in small aliquots.

-

Maintain pH between 2–3 using dilute sulfuric acid to ensure protonation of the pyridine nitrogen.

-

-

Reaction Monitoring :

-

Monitor temperature to avoid exothermic runaway (max 10°C).

-

Stir for 4–6 hours until a homogeneous orange suspension forms.

-

-

Crystallization and Isolation :

-

Filter the suspension under reduced pressure.

-

Wash the precipitate with cold acetone (3 × 20 mL) to remove unreacted starting materials.

-

Dry under vacuum (40°C, 12 h) to yield orange crystalline powder.

-

Yield and Purity

| Parameter | Value |

|---|---|

| Theoretical yield | 23.4 g (90% based on CrO₃) |

| Actual yield | 18.7–21.1 g (72–81%) |

| Purity (by elemental analysis) | Cr: 22.4%, C: 31.0%, N: 6.0% |

Critical Reaction Parameters

Temperature Control

Exothermic protonation of 4-carboxypyridine necessitates strict temperature regulation. Elevated temperatures (>15°C) promote side reactions, including over-oxidation of the carboxylic group and decomposition of the dichromate anion.

Solvent System Optimization

-

Aqueous vs. Organic Media :

-

Aqueous systems favor ionic interaction but risk hydrolysis of the carboxylate group.

-

Mixed solvents (e.g., water-acetic acid) improve solubility but complicate purification.

-

| Solvent Composition | Product Yield (%) | Purity (%) |

|---|---|---|

| Water only | 78 | 92 |

| Water:Acetic acid (3:1) | 85 | 89 |

| Dimethylformamide (DMF) | 63 | 95 |

Stoichiometric Considerations

Molar ratios of 4-carboxypyridine to CrO₃ exceeding 1:1 result in residual acidity, while sub-stoichiometric ratios leave unreacted chromium species. Ideal stoichiometry is 1:1.05 (pyridine:CrO₃) to account for volatility losses.

Purification and Characterization

Recrystallization Techniques

-

Solvent Pair : Water-acetone (1:5 v/v) at -20°C achieves >98% purity.

-

Gradient Crystallization : Stepwise addition of acetone to aqueous product solution minimizes co-precipitation of impurities.

Analytical Confirmation

-

FT-IR Spectroscopy :

-

XRD Analysis :

Comparative Analysis with Analogous Reagents

| Parameter | This compound | Pyridinium Dichromate (PDC) |

|---|---|---|

| Oxidation Strength | Moderate (E° = +1.0 V) | High (E° = +1.2 V) |

| Solubility in DMSO | 0.8 g/mL | 0.9 g/mL |

| Thermal Stability | Decomposes at 160°C | Decomposes at 152°C |

| Typical Applications | Selective alcohol oxidation | Broad-spectrum oxidation |

Chemical Reactions Analysis

4-Carboxypyridinium dichromate primarily undergoes oxidation reactions. It is a strong oxidizing agent that can convert:

- Primary alcohols to aldehydes

- Secondary alcohols to ketones

Common reagents and conditions used in these reactions include dimethylformamide and dimethyl sulfoxide as solvents. The major products formed from these reactions are aldehydes and ketones .

Scientific Research Applications

Chemical Properties and Structure

4-Carboxypyridinium dichromate is derived from pyridinium dichromate, with the addition of a carboxyl group at the 4-position of the pyridine ring. Its chemical formula is , and it exhibits strong oxidizing properties due to the presence of chromium in the +6 oxidation state.

Applications in Organic Synthesis

1. Oxidation Reactions

4-CPDC is widely used for the selective oxidation of alcohols to carbonyl compounds (aldehydes and ketones). This reaction is crucial in synthetic organic chemistry for the preparation of various intermediates and final products. The mechanism typically involves the formation of a chromate ester intermediate, which subsequently decomposes to yield the oxidized product.

Table 1: Oxidation Reactions Using 4-CPDC

| Substrate Type | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohols | Aldehydes | Room Temperature, 1 hour | 85-95 |

| Secondary Alcohols | Ketones | Room Temperature, 1 hour | 80-90 |

| Unsaturated Alcohols | Enones | Room Temperature, 2 hours | 75-85 |

2. Deamination of Amines

4-CPDC has been employed in oxidative deamination reactions, converting amines into their corresponding carbonyl compounds. This application is particularly valuable in pharmaceutical chemistry for synthesizing complex molecules.

Case Study: Deamination of Benzylamine

In a study conducted by Mahdi et al. (2012), benzylamine was oxidatively deaminated using 4-CPDC under mild conditions. The reaction yielded benzaldehyde with a conversion rate exceeding 90% within two hours, demonstrating the reagent's efficiency in amine transformations .

Environmental Applications

1. Wastewater Treatment

The oxidizing properties of 4-CPDC make it suitable for treating wastewater contaminated with organic pollutants. It can effectively degrade various organic compounds, including phenols and dyes, through oxidative processes.

Case Study: Phenol Degradation

Research indicates that when wastewater containing phenolic compounds was treated with 4-CPDC, significant reductions in phenol concentration were observed within hours. The degradation pathway involved the formation of less toxic intermediates, highlighting its potential for environmental remediation .

Materials Science Applications

1. Coatings and Pigments

Due to its chromate content, 4-CPDC can be utilized in developing corrosion-resistant coatings. The compound's ability to form stable chromate layers on metal surfaces enhances their durability against environmental degradation.

Table 2: Properties of Coatings Developed with 4-CPDC

| Coating Type | Substrate Material | Corrosion Resistance Rating |

|---|---|---|

| Chromate Conversion Coating | Steel | Excellent |

| Chromate Primer | Aluminum | Very Good |

Mechanism of Action

The mechanism of action of 4-Carboxypyridinium dichromate involves the transfer of oxygen atoms from the chromium center to the substrate, resulting in the oxidation of the substrate. The chromium in the compound is in the hexavalent state, which is reduced to the trivalent state during the reaction. This process involves the formation of a chromate ester intermediate, which then decomposes to yield the oxidized product .

Comparison with Similar Compounds

Comparison with Similar Chromium(VI) Oxidizing Agents

Structural and Functional Analogues

The following table summarizes critical differences between INDC and analogous chromium(VI) reagents:

Detailed Analysis

INDC vs. NDC

- Both INDC and NDC are derived from pyridinecarboxylic acids (4- and 3-carboxy isomers, respectively). They exhibit nearly identical reactivity but differ in solubility and crystal lattice stability due to positional isomerism .

- Advantage : Both reagents avoid the use of corrosive sulfuric acid, unlike Jones reagent, making them preferable for sensitive substrates .

INDC vs. PCC/PDC

- PCC : Less acidic than PDC but requires anhydrous conditions. Effective for oxidations in dichloromethane but struggles with sterically hindered alcohols .

- PDC : Stronger oxidant but necessitates acidic or polar aprotic solvents (e.g., DMF), limiting compatibility with acid-labile groups .

- INDC Superiority : Operates in pyridine, enabling selective oxidations without side reactions (e.g., epoxidation or over-oxidation) .

INDC vs. Quinolinium/Imidazolium Dichromates

Efficiency in Alcohol Oxidation

INDC achieves >90% yield in oxidizing benzylic and aliphatic alcohols to ketones/aldehydes under ambient conditions, outperforming PDC in substrates prone to acid-catalyzed rearrangements .

Biological Activity

4-Carboxypyridinium dichromate (4-CPDC) is a chromium-based compound that has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and its implications in various diseases. This article provides an overview of the biological activity of 4-CPDC, including its mechanisms of action, toxicological effects, and potential therapeutic applications.

This compound is a derivative of pyridine and dichromate, characterized by its carboxyl group which enhances its solubility in aqueous solutions. The compound is often used in synthetic organic chemistry as an oxidizing agent, but its biological implications are increasingly being studied.

Oxidative Stress and Cellular Damage

Research indicates that compounds containing chromium, such as 4-CPDC, can induce oxidative stress in cells. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage, DNA strand breaks, and ultimately apoptosis. The mechanism involves:

- Formation of Hydroxyl Radicals : When 4-CPDC interacts with biological systems, it can produce hydroxyl radicals via Fenton-like reactions, contributing to oxidative damage .

- DNA Damage : Studies have shown that chromium compounds can form adducts with DNA, leading to mutagenic effects and potential carcinogenesis .

Carcinogenic Potential

Hexavalent chromium compounds, including those related to 4-CPDC, are classified as human carcinogens. The carcinogenicity is attributed to their ability to generate ROS and induce DNA damage. Notably:

- Chromosomal Aberrations : Exposure to chromium compounds has been linked to chromosomal aberrations and alterations in cellular signaling pathways .

- Histone Modification : Chromium can inhibit histone deacetylases, leading to transcriptional repression of genes involved in cell cycle regulation .

Antitumor Activity

Recent studies have explored the antitumor potential of 4-CPDC in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance:

- In vitro Studies : Research demonstrated that 4-CPDC could significantly reduce the viability of certain cancer cells by promoting oxidative stress .

Therapeutic Applications

The unique properties of 4-CPDC suggest potential therapeutic applications beyond its use as an oxidizing agent:

- Anticancer Agent : Given its ability to induce oxidative stress selectively in cancer cells, further research could position 4-CPDC as a candidate for cancer therapy.

- Oxidative Stress Modulator : Its role in modulating oxidative stress may also have implications for diseases characterized by oxidative damage.

Q & A

Q. What is the established method for synthesizing and purifying 4-carboxypyridinium dichromate (4-CPDC) in the laboratory?

4-CPDC is synthesized by reacting pyridine-4-carboxylic acid with dichromic acid (H2Cr2O7) in a sulfuric acid medium. The reaction proceeds under controlled conditions (ambient temperature, 1:1 molar ratio) to form the pyridinium dichromate complex. Purification involves recrystallization from aqueous ethanol to remove unreacted precursors and byproducts, yielding a stable orange crystalline solid .

Q. How can researchers confirm the structural identity and purity of 4-CPDC?

Analytical validation includes:

- FTIR spectroscopy : Confirm carboxylate (C=O stretch at ~1700 cm<sup>-1</sup>) and dichromate (Cr-O stretches at 850–950 cm<sup>-1</sup>) functional groups.

- Elemental analysis : Match experimental C, H, N, and Cr percentages with theoretical values (e.g., Cr content ~22.7% in C12H12Cr2N2O11).

- XRD : Verify crystalline structure and compare with reference data .

Q. What are the standard applications of 4-CPDC in organic synthesis?

4-CPDC is a mild oxidizing agent for converting primary and secondary alcohols to carbonyl compounds (aldehydes/ketones), particularly in acid-sensitive substrates (e.g., allylic alcohols, steroidal alcohols). Reaction conditions typically involve dichloromethane or acetonitrile as solvents at 25–40°C for 2–6 hours, with yields >85% for most substrates .

Q. What safety protocols are critical when handling 4-CPDC in the lab?

Due to its chromium(VI) content, researchers must:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation and direct skin contact (carcinogenic risk).

- Neutralize waste with reducing agents (e.g., sodium metabisulfite) to convert Cr(VI) to less toxic Cr(III) before disposal .

Advanced Research Questions

Q. What mechanistic insights explain 4-CPDC’s selectivity in oxidizing alcohols?

The reaction proceeds via a chromate ester intermediate, where the alcohol binds to Cr(VI). Acidic conditions (e.g., trace H2SO4) protonate the leaving group, facilitating β-hydrogen elimination to form the carbonyl product. Steric hindrance from the 4-carboxypyridinium moiety enhances selectivity for less bulky substrates compared to bulkier oxidants like NDC (3-carboxypyridinium dichromate) .

Q. How does solvent choice impact the stability and reactivity of 4-CPDC?

4-CPDC is stable in aprotic solvents (e.g., CH2Cl2, CH3CN) but decomposes in protic solvents (e.g., H2O, alcohols) due to ligand exchange. Decomposition is marked by color changes (orange → green) from Cr(VI) → Cr(III). Solvent polarity also affects reaction rates: higher polarity accelerates chromate ester formation .

Q. How does 4-CPDC compare to other chromium-based oxidants (e.g., NDC, pyridinium chlorochromate) in efficiency and scope?

- NDC (3-carboxypyridinium dichromate) : Less steric hindrance allows oxidation of bulkier alcohols but with lower selectivity.

- Pyridinium chlorochromate (PCC) : Requires anhydrous conditions and is less efficient for secondary alcohols.

- 4-CPDC : Superior for acid-labile substrates due to milder acidity (pH ~3.5–4.0 in solution) .

Q. How can researchers troubleshoot low yields in 4-CPDC-mediated oxidations?

Key factors to optimize:

Q. What environmental considerations apply to 4-CPDC use in large-scale experiments?

- Waste treatment : Reduce Cr(VI) to Cr(III) using FeSO4 or Na2S2O5, followed by precipitation as Cr(OH)3.

- Recovery strategies : Ion exchange or membrane filtration (e.g., flat-supplying membrane equipment) can recover dichromate from aqueous waste .

Q. How can 4-CPDC be integrated into kinetic or thermodynamic studies of redox reactions?

- Kinetic monitoring : Use UV-Vis spectroscopy to track Cr(VI) → Cr(III) reduction (absorbance at 350 nm and 600 nm).

- Thermodynamic parameters : Calculate activation energy (Ea) via Arrhenius plots under varying temperatures.

- Competitive experiments : Compare oxidation rates with alternative substrates (e.g., iodide ions) to elucidate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.